molecular formula C16H15N3O3 B5493130 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B5493130
M. Wt: 297.31 g/mol
InChI Key: FMPCAYKXJBKXRQ-UHFFFAOYSA-N
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Description

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with naphthalen-2-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide
  • 3-methyl-2,5-dioxoimidazolidin-1-yl acetic acid
  • N-(naphthalen-2-yl)acetamide

Uniqueness

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide is unique due to the presence of both the imidazolidinone ring and the naphthalene moiety. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-18-10-15(21)19(16(18)22)9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPCAYKXJBKXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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